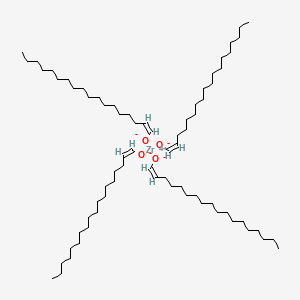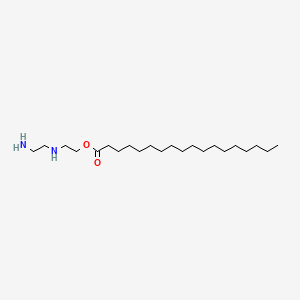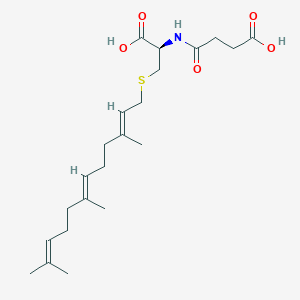
4H-1,3,2-Benzodioxaphosphorin, 2-butyl-, 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,3,2-Benzodioxaphosphorin, 2-butyl-, 2-oxide is an organophosphorus compound characterized by a benzodioxaphosphorin ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3,2-Benzodioxaphosphorin, 2-butyl-, 2-oxide typically involves the reaction of appropriate phosphorochloridates with salicyl alcohol derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the process is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity. The final product is often purified using techniques like recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 4H-1,3,2-Benzodioxaphosphorin, 2-butyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols are employed under mild conditions.
Major Products: The major products formed from these reactions include various phosphine oxides, phosphines, and substituted benzodioxaphosphorins .
Aplicaciones Científicas De Investigación
4H-1,3,2-Benzodioxaphosphorin, 2-butyl-, 2-oxide has several scientific research applications:
Chemistry: Used as a reagent in phosphorylation and phosphitylation reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the synthesis of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of 4H-1,3,2-Benzodioxaphosphorin, 2-butyl-, 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways .
Comparación Con Compuestos Similares
- 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one
- 2-Phenoxy-4H-1,3,2-benzodioxaphosphorin-2-oxide
- 4H-1,3,2-Benzodioxaphosphorin, 2-methoxy-, 2-oxide
Comparison: 4H-1,3,2-Benzodioxaphosphorin, 2-butyl-, 2-oxide is unique due to its butyl substituent, which imparts distinct chemical properties and reactivity compared to its analogs. For instance, the butyl group can influence the compound’s solubility, stability, and interaction with biological targets .
Propiedades
Número CAS |
142840-28-6 |
|---|---|
Fórmula molecular |
C11H15O3P |
Peso molecular |
226.21 g/mol |
Nombre IUPAC |
2-butyl-4H-1,3,2λ5-benzodioxaphosphinine 2-oxide |
InChI |
InChI=1S/C11H15O3P/c1-2-3-8-15(12)13-9-10-6-4-5-7-11(10)14-15/h4-7H,2-3,8-9H2,1H3 |
Clave InChI |
QNAKGLGMFWWBPV-UHFFFAOYSA-N |
SMILES canónico |
CCCCP1(=O)OCC2=CC=CC=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione](/img/structure/B12646126.png)

